Annosquamosin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

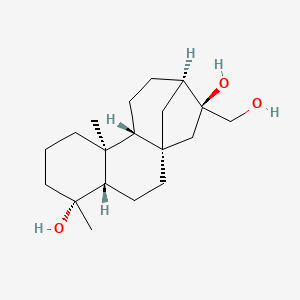

Annosquamosin B is a complex organic compound characterized by its tetracyclic structure. This compound features multiple chiral centers, hydroxyl groups, and a hydroxymethyl group, making it a molecule of interest in various fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Annosquamosin B typically involves multi-step organic synthesis. The process may start with simpler cyclic compounds, which undergo a series of cyclization, hydroxylation, and methylation reactions. Key steps might include:

Cyclization: Formation of the tetracyclic core through intramolecular cyclization reactions.

Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

Methylation: Addition of methyl groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Annosquamosin B has demonstrated notable antitumor effects against various cancer cell lines. Research indicates that it induces apoptosis in multidrug-resistant human breast cancer cells (MCF-7/ADR) through mitochondrial pathways. Specifically, it modulates the mitogen-activated protein kinase (MAPK) signaling pathways, leading to increased levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .

Case Study: MCF-7/ADR Cells

- Objective: To evaluate the cytotoxic effects of this compound on MCF-7/ADR cells.

- Method: The MTT assay was used to assess cell viability at various concentrations (0.64 to 156.25 μM).

- Results: The IC50 value was determined to be 14.69 μM, indicating significant cytotoxicity. Apoptosis was confirmed through morphological changes and increased caspase activity .

Pharmacological Properties

This compound is part of a larger class of compounds known as annonaceous acetogenins, which are recognized for their diverse pharmacological properties:

- Anticancer Activity: Exhibits strong cytotoxic effects against various cancer cell lines.

- Antiviral Properties: Some studies suggest potential activity against viruses such as HIV .

Comparative Efficacy

The efficacy of this compound compared to other known compounds can be summarized in the following table:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7/ADR | 14.69 | Induces apoptosis via MAPK |

| Bullatacin | H22 Hepatoma | 25 | Induces apoptosis |

| Annonacin | PC-3 Prostate | 0.1 | Cytotoxicity |

Safety and Toxicity Profile

Studies have indicated that this compound does not exhibit severe toxicity at therapeutic doses. In animal models, doses up to 100 μg/kg did not result in significant adverse effects . This safety profile is crucial for its potential development as a therapeutic agent.

Mecanismo De Acción

The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chiral centers can interact with specific stereoisomers of biological molecules, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

Annosquamosin B: is similar to other tetracyclic compounds with hydroxyl and methyl groups.

Cholesterol: A tetracyclic compound with hydroxyl groups, but with different biological functions.

Steroids: Tetracyclic compounds with various functional groups and biological activities.

Uniqueness

The unique combination of hydroxyl groups, methyl groups, and chiral centers in this compound sets it apart from other similar compounds

Propiedades

Fórmula molecular |

C19H32O3 |

|---|---|

Peso molecular |

308.5 g/mol |

Nombre IUPAC |

(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |

InChI |

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1 |

Clave InChI |

NICDFCNOCPZHTJ-IVBNJOGPSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

SMILES isomérico |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |

Sinónimos |

19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.